6-Fluoro-3-iodo-8-methoxyquinolin-4-ol
Description
Properties
IUPAC Name |
6-fluoro-3-iodo-8-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FINO2/c1-15-8-3-5(11)2-6-9(8)13-4-7(12)10(6)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPOPJIMRHXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC=C(C2=O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Kilogram Scale Industrial Process (Patent US9957233B1)
- A practical process has been developed for preparing substituted quinolin-4-ol compounds on a multi-kilogram scale, focusing on avoiding excessive byproduct formation, improving yield, and simplifying purification.
- The process involves selective halogenation steps to introduce fluoro and iodo substituents at desired positions (positions 6 and 3, respectively).
- The methoxy group at position 8 is introduced via appropriate methoxylation reactions or starting materials bearing this substituent.
- The process is designed to be economical and industrially viable, suitable for large-scale synthesis of protein tyrosine kinase inhibitor intermediates.
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate the preparation of substituted quinolin-4-ol derivatives, including those with halogen substituents.
- This method reduces reaction times significantly and can improve yield and purity by providing controlled heating and reaction conditions.
- Specific details on microwave conditions for 6-fluoro-3-iodo-8-methoxyquinolin-4-ol synthesis include optimized temperature and time parameters, though exact values depend on the substrate and reagents.
One-Pot Domino Protocols for Quinolone Derivatives
- A sustainable and efficient synthesis route involves a three-component one-pot domino reaction under solvent- and catalyst-free conditions at elevated temperatures (~130 °C).
- Starting materials such as substituted benzoylacetates, orthoformates, and arylamines react to form quinolone scaffolds with functional groups including fluoro and methoxy.
- This method offers advantages such as simple experimental procedures, high bond-forming efficiency, moderate to excellent yields, and nonchromatographic purification.
- Although primarily demonstrated for related quinolone derivatives, the approach is adaptable to synthesize this compound by choosing appropriate substituted starting materials.
One-Pot Condensation-Reduction Methods
- Complex substituted quinoline derivatives can be synthesized via one-pot condensation followed by reduction steps.
- The process involves carefully controlled addition of reagents such as sodium borohydride for reduction, temperature control (e.g., 40–55 °C), and phase separation techniques to isolate the product.
- This method has been applied to related quinoline compounds bearing fluoro and methoxy groups, with halogenation (iodo-substitution) introduced at specific steps.
- The method is scalable and includes purification steps such as extraction and crystallization to obtain high-purity products.
| Method | Key Features | Reaction Conditions | Yield Range (%) | Scale | Purification Method |
|---|---|---|---|---|---|
| Multi-Kilogram Industrial Process | Economical, scalable, avoids byproducts | Selective halogenation, methoxylation | High (not specified) | Multi-kilogram | Simplified purification |
| Microwave-Assisted Synthesis | Fast reaction, controlled heating | Microwave irradiation, optimized temp/time | Improved yields | Small to medium scale | Standard workup |
| One-Pot Domino Protocol | Solvent- and catalyst-free, sustainable | 130 °C, 24 h, three-component reaction | Moderate to excellent (41–76%) | Laboratory scale | Nonchromatographic purification |
| One-Pot Condensation-Reduction | Controlled reduction, phase separation | NaBH4 reduction, 40–55 °C, extraction | High (up to quantitative) | Pilot to large scale | Extraction, crystallization |
- The multi-kilogram process patent emphasizes the importance of avoiding excessive byproduct formation during halogenation and methoxylation steps, which enhances yield and simplifies downstream purification.
- Microwave-assisted protocols reduce reaction times from hours to minutes, providing a practical advantage for rapid synthesis and screening of substituted quinolin-4-ols.
- The domino reaction approach demonstrates the feasibility of synthesizing complex quinolone derivatives in a single pot without solvents or catalysts, aligning with green chemistry principles. This method achieves good yields and functional group tolerance, which is critical for the sensitive fluoro and iodo substituents.
- The one-pot condensation-reduction method highlights the importance of temperature control and reagent addition rate to maintain selectivity and product purity. The use of sodium borohydride as a reducing agent under controlled conditions allows for efficient conversion to the desired quinolin-4-ol derivative.
The preparation of this compound involves advanced synthetic strategies combining selective halogenation, methoxylation, and quinoline scaffold formation. Industrial-scale methods focus on scalability and purity, while laboratory-scale approaches utilize microwave-assisted and domino reactions to enhance efficiency and sustainability. One-pot condensation-reduction methods provide additional versatility for complex derivative synthesis. Collectively, these methods provide a robust toolkit for the preparation of this compound with high yield and purity, suitable for pharmaceutical intermediate applications.
Chemical Reactions Analysis
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include organometallic compounds, halogenating agents, and reducing agents.
Cross-coupling: The iodine atom in the compound makes it a suitable candidate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, leading to the formation of various biaryl derivatives.
Scientific Research Applications
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activity.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials, such as liquid crystals and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol with structurally related quinoline derivatives from the literature:
Electronic and Steric Effects
- The iodine atom at position 3 introduces steric bulk and polarizability, which may facilitate halogen bonding in protein-ligand interactions, a feature absent in non-halogenated analogs like Schiff base derivatives .
- Methoxy vs. Hydroxyl Groups: The methoxy group at position 8 provides steric hindrance and moderate electron donation, contrasting with the hydroxyl group in 6-Nitro-8-quinolinol . This difference impacts solubility and reactivity in synthetic modifications.
Biological Activity
Overview
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of halogen atoms (fluorine and iodine) and a methoxy group, which enhance its interaction with biological targets. The compound's structure positions it as a candidate for various therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine enhances the compound's binding affinity, enabling it to inhibit enzyme activity by binding to active or allosteric sites. This action disrupts essential biochemical pathways, making it a promising candidate for drug development aimed at various diseases.
Biological Activity Data
Research has demonstrated that this compound exhibits significant biological activities. Below is a summary of findings related to its antimicrobial, antiviral, and anticancer properties.
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to that of standard antibiotics like ampicillin, indicating its potential as an alternative treatment option for resistant bacterial strains.
- Antiviral Properties : Research investigating the antiviral effects of quinoline derivatives found that this compound exhibited significant inhibition of viral replication in vitro. The compound was particularly effective against influenza virus strains, suggesting its potential role in developing antiviral therapies.
- Anticancer Studies : In vitro studies on various human cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The compound's mechanism involved the activation of caspases and modulation of cell cycle regulators, making it a promising candidate for further development in cancer therapy.
Comparative Analysis
When compared to similar compounds, such as 6-Fluoro-3-iodoquinoline and other methoxy-substituted quinolines, this compound demonstrates enhanced potency due to its unique structural features. The incorporation of both fluorine and iodine increases lipophilicity and improves membrane permeability, facilitating better bioavailability and efficacy in biological systems.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoro-3-iodoquinoline | Lacks methoxy group; less polar | Moderate antimicrobial activity |
| 6-Fluoro-3-bromoquinoline | Contains bromine; lower binding affinity | Limited anticancer activity |
| This compound | Unique combination of halogens and methoxy group | High antimicrobial & anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-3-iodo-8-methoxyquinolin-4-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. A plausible route includes:
Quinoline Core Formation : Start with 6-methoxyquinoline derivatives, introducing fluorine via electrophilic fluorination (e.g., using Selectfluor™) at position 6 .
Iodination : Position 3 iodination is achieved using N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or trifluoroacetic acid) at 0–25°C to minimize side reactions .
Hydroxylation : Position 4 hydroxylation can be performed via oxidation of a methyl group (if present) or using directed C–H activation with Pd/Cu catalysts .
Q. Critical Parameters :
- Temperature : Iodination requires precise control to avoid over-iodination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar intermediates.
Q. Yield Optimization :
| Step | Yield Range (%) | Key Variables |
|---|---|---|
| Fluorination | 60–75 | Solvent (acetonitrile vs. DMF), reaction time |
| Iodination | 50–65 | Acid catalyst concentration, stoichiometry of NIS |
| Hydroxylation | 40–55 | Oxidant (e.g., KMnO4 vs. OsO4) |
Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structure of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (HRMS) : Expect [M+H]+ with isotopic peaks for iodine (1:1 ratio for ¹²⁷I and no natural abundance isotopes) .
- X-ray Crystallography : Use SHELX programs for structure refinement. Heavy iodine atoms enhance diffraction contrast, enabling precise bond-length/angle determination .
Q. Example Data :
| Technique | Key Peaks/Parameters | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 8.15 (d, J=8 Hz, H-5) | Fluorine coupling at H-6 |
| XRD | C–I bond length: 2.09 Å | Confirms iodination at C-3 |
Advanced Research Questions
Q. How does the electronic effect of iodine at position 3 influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Electronic Effects : Iodine’s strong σ-withdrawing nature deactivates the ring but enhances oxidative addition in Pd-catalyzed reactions .
- Solvent Systems : Use DMF/H2O mixtures for solubility of iodinated intermediates.
- Catalyst Selection : Pd(PPh3)4 or CuI for Ullmann-type couplings with aryl boronic acids .
Case Study :
Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative.
| Condition | Conversion (%) | Byproducts |
|---|---|---|
| Pd(OAc)2, K2CO3, DMF/H2O | 85 | <5% dehalogenation |
| CuI, 1,10-phenanthroline | 70 | 15% homocoupling |
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
Assay Standardization :
- Cell Lines : Use authenticated lines (e.g., HeLa, MCF-7) with controlled passage numbers .
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. Example Data Comparison :
| Study | IC50 (μM, MCF-7) | Assay Conditions |
|---|---|---|
| A | 12.3 ± 1.5 | 48h exposure, 5% FBS |
| B | 28.7 ± 3.2 | 72h exposure, serum-free |
Resolution : Longer exposure and serum starvation in Study B likely induced stress responses, altering IC50 .
Q. How can computational modeling predict the binding mode of this compound to kinase targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3D structures of EGFR or CDK2).
Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
QSAR Analysis : Correlate substituent effects (e.g., iodine’s van der Waals radius) with inhibitory activity .
Q. Key Findings :
- Iodine forms hydrophobic contacts with Leu694 in EGFR, enhancing binding affinity.
- Methoxy at C-8 stabilizes the quinoline ring via π-stacking with Phe723 .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer: Challenges :
- Solubility : Limited solubility in common solvents (e.g., ethanol, acetone).
- Polymorphism : Risk of multiple crystal forms due to flexible hydroxyl group.
Q. Solutions :
Q. Crystallization Data :
| Condition | Crystal Morphology | Space Group |
|---|---|---|
| DCM/MeOH (9:1) | Needles | P2₁/c |
| Acetone/H2O (8:2) | Plates | C2/c |
Data Contradiction Analysis
Q. How to reconcile conflicting data on the compound’s photostability in different solvent systems?
Methodological Answer: Divergent results arise from solvent-dependent excited-state quenching:
- Protic Solvents (e.g., MeOH) : Stabilize via hydrogen bonding, reducing degradation (t1/2 = 48h under UV).
- Aprotic Solvents (e.g., DMSO) : Promote radical formation, accelerating decomposition (t1/2 = 12h) .
Q. Experimental Design :
- Use UV-vis spectroscopy to track λmax shifts (e.g., 320 nm for quinoline core).
- Control : Include antioxidants (e.g., BHT) to isolate oxidation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
